(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
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Overview
Description
The compound (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is a synthetic organic molecule that features a unique combination of functional groups, including a fluorobenzyl thioether, an imidazole ring, and a phenyl methanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Formation of 2-fluorobenzyl thioether: This can be achieved by reacting 2-fluorobenzyl chloride with sodium thiolate under mild conditions.
Synthesis of the imidazole ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde.
Coupling of intermediates: The final step involves coupling the 2-fluorobenzyl thioether with the imidazole derivative in the presence of a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone and its derivatives could be investigated for their potential therapeutic effects, particularly in the treatment of diseases where modulation of specific enzymes or receptors is beneficial.
Industry
In the industrial sector, this compound may find applications in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The fluorobenzyl thioether group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
- (2-((2-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
- (2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone
Uniqueness
The presence of the fluorine atom in (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRFJEZBTMSDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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